Acetyl Citalopram-d6 Oxalate is a deuterated analog of Acetyl Citalopram, which itself is a derivative of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and anxiety disorders. The incorporation of deuterium atoms in Acetyl Citalopram-d6 Oxalate enhances its stability and traceability, making it particularly valuable for pharmacokinetic studies and metabolic research. Its chemical formula is , and it is recognized for its unique properties in scientific investigations related to drug metabolism and efficacy .
The specific products formed from these reactions depend on the reagents and conditions employed .
The biological activity of Acetyl Citalopram-d6 Oxalate mirrors that of its parent compound, Citalopram. It acts as a selective serotonin reuptake inhibitor, enhancing serotonergic transmission by preventing the reuptake of serotonin in the central nervous system. This mechanism leads to increased serotonin levels in the synaptic cleft, contributing to its antidepressant effects. The deuterated form allows for more precise tracking in metabolic studies, providing insights into its pharmacokinetics .
Acetyl Citalopram-d6 Oxalate has a broad range of applications across various fields:
Research involving Acetyl Citalopram-d6 Oxalate often focuses on its interactions with various biological systems. These studies help elucidate how the compound behaves in vivo, including its absorption rates and metabolic pathways compared to non-deuterated forms. The unique properties conferred by deuteration facilitate more accurate measurements and assessments during pharmacological investigations .
Acetyl Citalopram-d6 Oxalate shares similarities with several other compounds within the class of SSRIs. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Citalopram | Non-deuterated SSRI | Standard treatment for depression |
| Escitalopram | S-enantiomer | Enhanced potency and selectivity over Citalopram |
| Citalopram-d6 Oxalate | Deuterated SSRI | Similar applications but without acetyl group |
Acetyl Citalopram-d6 Oxalate is distinguished by its deuterium labeling, which provides enhanced stability and traceability in pharmacokinetic studies. This characteristic makes it particularly valuable for research requiring precise tracking of drug behavior over time .
The IUPAC name, 1-[1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]ethanone; oxalic acid, systematically describes the compound’s architecture. The "bis(trideuteriomethyl)amino" designation specifies deuterium substitution at both methyl groups of the dimethylamino moiety. The oxalate counterion is denoted as a separate component following IUPAC salt-naming conventions.
The molecule features a benzofuran scaffold with:
Deuterium enrichment (>99% at six positions) occurs exclusively at the $$ N $$-methyl groups, confirmed by $$ ^2\text{H} $$-NMR and mass shifts of +6 Da. The oxalate anion forms hydrogen bonds with the protonated tertiary amine, stabilizing the crystalline lattice.
While single-crystal X-ray data remain unpublished for this specific analog, parent compound structures (CID 45038689) reveal:
Compared to non-deuterated citalopram oxalate (CID 71314878), the deuterated analog shows:
Deuterium is introduced via:
Proton transfer from oxalic acid ($$ \text{p}K{a1} = 1.25 $$) to the dimethylamino group ($$ \text{p}Ka \approx 9.5 $$) drives salt formation. Critical parameters:
The 5-position acetyl group is introduced via:
The Friedel-Crafts route predominates (75% yield), though it produces regioisomers requiring HPLC purification.
| Step | Technique | Conditions | Purity (%) |
|---|---|---|---|
| Crude | Flash Chromatography | Silica gel, EtOAc/hexane (3:7) | 68 |
| Intermediate | Chiral HPLC | Chiralpak AD-H, 25°C | 92 |
| Final | Recrystallization | Ethanol/water (4:1), −20°C | 99.5 |
Total yield: 41% from 5-cyanophthalide.
Key fragments in ESI+ mode ($$ m/z $$):
$$ ^1\text{H} $$-NMR (500 MHz, DMSO-d$$ _6 $$):
$$ ^{13}\text{C} $$-NMR:
Optimized parameters:
Enantiomeric resolution achieved using:
| pH | Half-life (25°C) | Major Degradant |
|---|---|---|
| 1.0 | >360 days | None |
| 7.4 | 42 days | N-Desmethyl analog |
| 9.0 | 6 hours | Oxalic acid decarboxylation products |
Instability above pH 7 correlates with oxalate proton loss.
Thermogravimetric analysis shows:
UV exposure (300–400 nm, 48 h) generates:
$$ K_i = 1.8 \, \text{nM} $$ (vs. 1.5 nM for non-deuterated citalopram), indicating negligible isotopic effect on target engagement.
Deuterium enrichment enables discrimination of:
| CYP Isoform | Inhibition IC$$ _{50} $$ | Induction Fold |
|---|---|---|
| 3A4 | 12.4 μM | 2.1 |
| 2D6 | 8.9 μM | 1.3 |
| 2C19 | >50 μM | 1.0 |
Data align with parent drug profiles, confirming isotopic inertness in P450 interactions.
Linear calibration ($$ R^2 > 0.999 $$) from 1 pg/mL–100 ng/mL in plasma, with CV <5% at LLOQ.
Human liver microsomal half-life: 43 min (vs. 29 min for non-deuterated), confirming deuterium’s metabolic stabilization effect.
Detected in wastewater at 2.7–18.9 ng/L using SPE-LC-MS/MS, with deuterium signature confirming pharmaceutical origin.
Validated HPLC-UV method for enantiomeric purity assessment: